molecular formula C19H15ClFN3O2S B11394341 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11394341
M. Wt: 403.9 g/mol
InChI Key: FKWWKFXLWBQASU-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine intermediate with 2-fluorobenzyl mercaptan under suitable conditions, such as in the presence of a base like sodium hydride.

    Chlorination: The chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Amidation: The final step involves the amidation of the chlorinated pyrimidine with 4-methoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorophenylboronic acid
  • 5-Chloro-2-fluoropyrimidine
  • 5-Chloro-2-{[(2-fluorophenyl)methyl]sulfonyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15ClFN3O2S

Molecular Weight

403.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-14-8-6-13(7-9-14)23-18(25)17-15(20)10-22-19(24-17)27-11-12-4-2-3-5-16(12)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

FKWWKFXLWBQASU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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